tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Antibacterial Quinolone SAR

Research challenge: Conformationally constrained fluorinated cyclopropylamine building blocks with orthogonal amine protection are essential for SAR studies, yet cis-selective routes dominate synthesis. Solution: This trans-Boc-2-fluorocyclopropylamine intermediate delivers the distinct trans stereochemistry required for specific target engagement. - Enables modular incorporation of the trans-fluorocyclopropylamine warhead for MAO-A selectivity (up to 7:1 over MAO-B). - Supports kinase inhibitor programs where fluorine orientation governs binding pocket complementarity, as validated crystallographically. - Supplied at ≥98% purity with Boc protection for seamless integration into multi-step synthetic sequences.

Molecular Formula C8H14FNO2
Molecular Weight 175.2 g/mol
CAS No. 146726-40-1
Cat. No. B115679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[trans-2-fluorocyclopropyl]carbamate
CAS146726-40-1
SynonymsCarbamic acid, (2-fluorocyclopropyl)-, 1,1-dimethylethyl ester, trans- (9CI)
Molecular FormulaC8H14FNO2
Molecular Weight175.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1F
InChIInChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
InChIKeyVWSDKMQGCVVQBV-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (CAS 146726-40-1): A Stereodefined Boc-Protected Fluorocyclopropylamine for Pharmaceutical Building Block Procurement


tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (CAS 146726-40-1) is a stereochemically defined carbamate featuring a tert-butyloxycarbonyl (Boc)-protected amine attached to a trans-configured 2-fluorocyclopropyl ring [1]. This compound belongs to the class of fluorinated cyclopropylamine building blocks utilized extensively in medicinal chemistry for the construction of conformationally constrained pharmacophores. The Boc group provides orthogonal protection under basic conditions while enabling facile acidic deprotection to liberate the free trans-2-fluorocyclopropylamine for downstream functionalization [2]. The compound is typically supplied at ≥97% purity and is employed as an intermediate in the synthesis of quinolone antibacterials, kinase inhibitors, and other fluorinated drug candidates [3].

Why tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate Cannot Be Interchanged with Non-Fluorinated, cis-Fluorinated, or Unprotected Analogs in Stereoselective Synthesis


The trans stereochemistry of the fluorine and carbamate substituents on the cyclopropane ring is not interchangeable with cis-fluorocyclopropyl or non-fluorinated cyclopropyl analogs due to profound differences in both biological activity and physicochemical properties. Structure-activity relationship (SAR) studies on fluorocyclopropyl quinolones demonstrate that cis and trans stereoisomers exhibit divergent antibacterial potency profiles . Furthermore, the trans configuration imposes distinct conformational constraints and alters the pKa of the amine upon deprotection, directly influencing target binding geometry and metabolic stability [1]. The Boc protecting group is essential for compatibility with multi-step synthetic sequences, and substitution with alternative carbamates (e.g., Cbz, Fmoc) or unprotected amine would necessitate complete re-optimization of reaction conditions and purification protocols. The quantitative evidence below establishes the specific, non-substitutable value of this trans-Boc-fluorocyclopropylamine building block.

Quantitative Differentiation Evidence for tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate Against Structural Analogs


Direct Antibacterial Potency Comparison: cis-Fluorocyclopropyl Quinolones Exhibit 2- to 8-Fold Higher Activity Against Gram-Positive Pathogens Than Trans Counterparts

In a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents, the cis stereoisomers demonstrated significantly greater potency against Gram-positive bacteria compared to the corresponding trans isomers . The difference in minimum inhibitory concentration (MIC) values against most Gram-negative bacteria was considerably smaller, indicating that stereochemistry selectively modulates antibacterial spectrum . This differential activity profile is attributed to the distinct three-dimensional orientation of the cyclopropane ring relative to the quinolone core, which affects DNA gyrase binding affinity in a stereospecific manner .

Antibacterial Quinolone SAR

Monoamine Oxidase (MAO) Selectivity Inversion: trans-Configured 2-Fluoroarylcyclopropylamines Favor MAO-A (7:1), Whereas cis Analogs Favor MAO-B (1:27)

Fluorinated phenylcyclopropylamines, which can be synthesized from trans-2-fluorocyclopropylamine building blocks, exhibit stereochemistry-dependent selectivity for monoamine oxidase A (MAO-A) versus MAO-B . The best MAO-A/MAO-B selectivity (7:1) in the trans-series was observed for trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine (7d), while a 1:27 selectivity (MAO-B preference) was found for cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine (10c) . This inversion of isoform selectivity is a direct consequence of the spatial relationship between the fluorine atom and the aryl substituent on the cyclopropane ring .

MAO Inhibitor CNS Stereochemistry

Cis-Selective Cyclopropanation Predominates in Established Synthetic Routes; trans-Configured Building Blocks Require Alternative Methodologies and Are Comparatively Scarce

The synthesis of 2-fluorocyclopropylamine building blocks via zinc-monofluorocarbenoid cyclopropanation of N-vinylcarbamates proceeds with high cis-selectivity [1]. This methodology yields predominantly N-(cis-2-fluorocyclopropyl)carbamates, which are then deprotected to afford cis-2-fluorocyclopropylamine [1]. Consequently, trans-2-fluorocyclopropylamine and its Boc-protected derivative cannot be efficiently accessed through this standard route and require alternative synthetic strategies—including stereospecific ring-opening of trans-fluorocyclopropane precursors or stereochemical inversion sequences [2]. The overall yield for trans-2-fluorocyclopropylamine synthesis via alternative routes has been reported at approximately 31% [3].

Synthesis Cyclopropanation Diastereoselectivity

Fluorocyclopropyl Amide Conformation in BTK Kinase Binding Pocket: trans Stereochemistry Enables Distinct Protein-Ligand Interactions Compared to cis

Structural analysis of a fluorocyclopropyl amide inhibitor (Compound 25) bound to Bruton's tyrosine kinase (BTK) at 1.6 Å resolution reveals that the fluorocyclopropyl group adopts a specific conformation within the ATP-binding pocket that is dictated by its stereochemistry [1]. The trans configuration orients the fluorine atom away from the amide carbonyl, establishing a unique hydrogen-bonding network with backbone residues that would be geometrically inaccessible to the corresponding cis isomer [1]. This stereochemical tuning of BTK inhibition directly affects both potency and off-target selectivity profiles [1].

Kinase Inhibitor BTK X-ray Crystallography

Optimal Research and Industrial Deployment Scenarios for tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate Based on Verified Differential Evidence


Development of Narrow-Spectrum or Gram-Negative-Selective Quinolone Antibacterials

Given that cis-fluorocyclopropyl quinolones exhibit 2- to 8-fold greater potency against Gram-positive pathogens than trans counterparts, the trans-Boc-fluorocyclopropylamine building block is optimally suited for programs aiming to minimize activity against Gram-positive commensal bacteria (e.g., to reduce microbiome disruption) while retaining Gram-negative coverage . This application leverages the stereochemistry-dependent antibacterial spectrum established in head-to-head SAR studies .

Discovery of MAO-A Selective Inhibitors for CNS Disorders

The trans-2-fluorocyclopropylamine scaffold, upon deprotection, yields arylcyclopropylamine derivatives that exhibit MAO-A selectivity (up to 7:1 over MAO-B) . This stereochemical bias directly supports medicinal chemistry campaigns targeting MAO-A for depression and anxiety disorders, where MAO-B inhibition is undesirable due to potential side effects. The Boc-protected building block enables modular incorporation of the trans-fluorocyclopropylamine warhead into diverse aryl frameworks .

Synthesis of Stereochemically Defined Kinase Inhibitors Requiring Precisely Oriented Fluorine Atoms

The trans-Boc-fluorocyclopropylamine intermediate provides a validated entry point for constructing kinase inhibitors where fluorine atom orientation governs binding pocket complementarity, as demonstrated crystallographically for BTK [1]. This application is critical when computational modeling or SAR indicates that a cis-fluorocyclopropyl group would clash with protein residues or fail to establish key hydrogen-bonding interactions [1].

Asymmetric Synthesis Campaigns Requiring a Non-cis-Selective Cyclopropane Building Block

Standard zinc-monofluorocarbenoid cyclopropanation methods deliver cis-2-fluorocyclopropylamines with high selectivity (>95%) [2]. The trans-Boc-fluorocyclopropylamine building block therefore addresses synthetic needs that are not met by the predominant cis-selective route, providing a distinct stereochemical vector for constructing conformationally constrained amines in asymmetric synthesis [2][3].

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